2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl 3,5-dimethoxybenzoate
CAS No.:
Cat. No.: VC14953238
Molecular Formula: C28H22O7
Molecular Weight: 470.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H22O7 |
|---|---|
| Molecular Weight | 470.5 g/mol |
| IUPAC Name | [(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,5-dimethoxybenzoate |
| Standard InChI | InChI=1S/C28H22O7/c1-16-18(10-17-6-4-5-7-24(17)33-16)13-26-27(29)23-9-8-20(15-25(23)35-26)34-28(30)19-11-21(31-2)14-22(12-19)32-3/h4-16H,1-3H3/b26-13- |
| Standard InChI Key | WEZVXOOBHREKHT-ZMFRSBBQSA-N |
| Isomeric SMILES | CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC(=CC(=C5)OC)OC |
| Canonical SMILES | CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC(=CC(=C5)OC)OC |
Introduction
The compound 2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl 3,5-dimethoxybenzoate is a complex organic molecule with a molecular formula of C28H22O7 and a molecular weight of 470.5 g/mol. It features a benzofuran core, a chromene moiety, and methoxy substituents, which contribute to its potential biological activities and chemical reactivity.
Structural Features and Chemical Reactivity
This compound's structure includes several functional groups that are crucial for its chemical behavior:
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Benzofuran Core: Known for its stability and potential biological activities.
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Chromene Moiety: Often associated with anti-inflammatory and anticancer properties.
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Methoxy Groups: Can undergo demethylation under acidic or basic conditions, altering pharmacological properties.
The presence of a carbonyl group (C=O) in the benzofuran and the methylene bridge in the chromene structure allows for nucleophilic addition reactions. These reactions can be exploited for further synthetic modifications or to enhance biological activity.
Potential Biological Activities
Compounds with similar structures have been studied for their diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. The unique combination of functional groups in 2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl 3,5-dimethoxybenzoate suggests potential synergistic effects that may arise from its complex structure.
Synthesis and Chemical Modifications
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic pathway may include the formation of the benzofuran core and the chromene moiety, followed by the introduction of the methoxybenzoate group. Each step requires careful optimization to ensure high yields and purity of the final product.
Table: Structural Features and Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzofuran Derivatives | Contains a benzofuran core | Antioxidant, antimicrobial |
| Chromene Compounds | Features a chromene ring | Anti-inflammatory, anticancer |
| Coumarin Derivatives | Similar lactone structure | Anticoagulant, antifungal |
Future Directions
Further research is needed to fully explore the biological activities and potential therapeutic applications of 2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl 3,5-dimethoxybenzoate. Interaction studies with biological molecules, such as proteins and enzymes, are crucial for understanding its mechanism of action and guiding further research.
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